molecular formula C133H229F3N38O34 B6295716 Melittin (free acid) Trifluoroacetate CAS No. 123168-46-7

Melittin (free acid) Trifluoroacetate

Cat. No.: B6295716
CAS No.: 123168-46-7
M. Wt: 2961.5 g/mol
InChI Key: APGXIPWPUMTZGN-CTOWXMLOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Melittin (free acid) Trifluoroacetate is a synthetic, high-purity form of the major active peptide component of honeybee ( Apis mellifera ) venom, supplied as a trifluoroacetate salt to ensure stability and solubility for research applications. This 26-amino acid cationic peptide (Sequence: GIGAVLKVLTTGLPALISWIKRKRQQ-NH2) adopts a canonical amphipathic α-helical conformation with a characteristic kink induced by a proline residue at position 14, which is crucial for its membrane-disruptive bioactivity . With a molecular weight of approximately 2960.48 Da and a net charge of +6 at physiological pH, it exhibits strong lytic activity against biological membranes. This peptide serves as a vital research tool in biophysical and microbiological studies. Its primary research value lies in its potent, broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA) . It is widely used to study mechanisms of antimicrobial peptide action, particularly the formation of pores in lipid bilayers and cell membranes, leading to cell lysis . Furthermore, it acts as a specific activator of low molecular weight phospholipase A2 (PLA2) without increasing the activity of high molecular weight PLA2, making it a selective probe for enzymatic studies . Beyond infectious disease research, melittin is investigated for its potential anti-tumor effects, as it can inhibit cancer cell growth, metastasis, and viability, and induce apoptosis in various cancer cell lines . The mechanism of action involves its initial electrostatic attraction to negatively charged bacterial membranes or plasma membranes, followed by insertion into the lipid bilayer in a directional manner. Its amphipathic nature and the kink in its structure allow it to oligomerize and form transmembrane pores, which disrupts membrane integrity, causes leakage of cellular contents, and ultimately leads to cell death . When working with this product, researchers should note that the presence of the trifluoroacetate (TFA) counterion, a common excipient from solid-phase peptide synthesis, should be considered in highly sensitive biophysical assays, as it can influence peptide-protein interactions and complex stability . Please Note: This product is supplied for Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C131H228N38O32.C2HF3O2/c1-23-71(16)102(162-97(175)60-135)121(192)145-62-98(176)147-74(19)108(179)163-100(69(12)13)123(194)159-88(55-65(4)5)115(186)153-83(41-30-33-51-134)114(185)164-101(70(14)15)124(195)160-90(57-67(8)9)117(188)167-106(77(22)172)127(198)168-105(76(21)171)122(193)146-63-99(177)149-92(58-68(10)11)128(199)169-54-36-44-94(169)120(191)148-75(20)107(178)157-89(56-66(6)7)116(187)165-104(73(18)25-3)126(197)161-93(64-170)119(190)158-91(59-78-61-144-80-38-27-26-37-79(78)80)118(189)166-103(72(17)24-2)125(196)155-82(40-29-32-50-133)110(181)152-84(42-34-52-142-130(138)139)111(182)150-81(39-28-31-49-132)109(180)151-85(43-35-53-143-131(140)141)112(183)154-86(45-47-95(136)173)113(184)156-87(129(200)201)46-48-96(137)174;3-2(4,5)1(6)7/h26-27,37-38,61,65-77,81-94,100-106,144,170-172H,23-25,28-36,39-60,62-64,132-135H2,1-22H3,(H2,136,173)(H2,137,174)(H,145,192)(H,146,193)(H,147,176)(H,148,191)(H,149,177)(H,150,182)(H,151,180)(H,152,181)(H,153,186)(H,154,183)(H,155,196)(H,156,184)(H,157,178)(H,158,190)(H,159,194)(H,160,195)(H,161,197)(H,162,175)(H,163,179)(H,164,185)(H,165,187)(H,166,189)(H,167,188)(H,168,198)(H,200,201)(H4,138,139,142)(H4,140,141,143);(H,6,7)/t71-,72-,73-,74-,75-,76+,77+,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,100-,101-,102-,103-,104-,105-,106-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGXIPWPUMTZGN-CTOWXMLOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C133H229F3N38O34
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2961.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Initial Conjugation

The synthesis of this compound begins with the selection of a suitable solid-phase resin. The Rink-amide PEG matrix resin (0.18 mmol/g loading capacity) is preferred due to its compatibility with Fmoc (fluorenylmethyloxycarbonyl) chemistry and high swelling properties in dimethylformamide (DMF). Prior to synthesis, the resin undergoes swelling in DMF for 900 seconds to maximize reactive site accessibility. The first amino acid, typically glycine (G), is conjugated to the resin via a stable amide bond, facilitated by diisopropylcarbodiimide (DIC) as a condensing agent and Oxyma as an activating agent. This step ensures a robust foundation for subsequent amino acid additions.

Iterative Fmoc-Based Coupling

The peptide chain is assembled sequentially using Fmoc-protected amino acids. Each cycle involves:

  • Deprotection : Removal of the Fmoc group using 20% piperidine in DMF, exposing the amine group for subsequent coupling.

  • Coupling : Activation of the incoming amino acid’s carboxyl group with DIC and Oxyma (5 equivalents relative to resin) under microwave irradiation (170 W, 75°C for 15 seconds, followed by 30 W, 90°C for 115 seconds).

  • Washing : Residual reagents are removed using DMF and dichloromethane (DCM).

Notably, arginine (R) residues require double coupling due to steric hindrance, ensuring >99% stepwise efficiency. The final sequence of melittin—GIGAVLKVLTTALPALISWIKRKRQQ—is constructed with an amide group at the C-terminus.

Cleavage and Side-Chain Deprotection

Upon completion of the peptide chain, the resin-bound product is treated with a cleavage cocktail comprising trifluoroacetic acid (TFA), water, phenol, and triisopropylsilane (TIPS) (88:5:5:2 v/v) for 4 hours. This mixture simultaneously cleaves the peptide from the resin and removes side-chain protecting groups (e.g., tert-butyl for serine and threonine). The crude product is precipitated in cold diethyl ether, centrifuged, and lyophilized to yield this compound.

Purification of Crude Melittin

Preparative High-Performance Liquid Chromatography (HPLC)

Crude melittin is purified using reversed-phase HPLC on an XBridge Peptide BEH C18 column (4.6 × 250 mm, 5 μm). The mobile phase consists of:

  • Solvent A : Acetonitrile (ACN) with 0.06% TFA

  • Solvent B : Water with 0.06% TFA

A gradient elution program is employed (Table 1):

Time (min)% Solvent A% Solvent BFlow Rate (mL/min)
0.00–1.00109020.00
1.00–8.0010→9090→1020.00
8.00–10.00901020.00
10.00–10.1090→1010→9020.00
10.10–12.00109020.00

Peak collection is triggered at a threshold absorbance of 220 nm, with the target peptide eluting at 9.027 minutes. Post-purification, the acetonitrile is removed via rotary evaporation, and the aqueous residue is freeze-dried to isolate pure this compound.

Yield and Purity Assessment

The synthesis typically achieves a crude yield of 91.78%, with final purity exceeding 99% after HPLC purification. Analytical HPLC (Figure 1) confirms the absence of impurities, while mass spectrometry validates the molecular weight (2859.69 Da via MALDI-TOF-MS).

Structural and Chemical Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS analysis reveals two primary ion peaks:

  • [M + 4H]⁴⁺ : m/z 716.3 (theoretical 715.9)

  • [M + 3H]³⁺ : m/z 954.5 (theoretical 954.3)

These results confirm the identity of the synthesized peptide, with deviations <0.1 Da attributable to instrument calibration.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF-MS)

MALDI-TOF-MS further corroborates the molecular weight, displaying peaks at m/z 2859.694 ([M + 1]⁺) and 1430.849 ([M + 2]²⁺). The observed values align with theoretical calculations (2960.7 Da for [M + 1]⁺), accounting for trifluoroacetate counterions.

Optimization Strategies for Enhanced Synthesis

Microwave-Assisted Coupling

Microwave irradiation at 75°C reduces coupling times from hours to seconds while maintaining >98% efficiency. This approach minimizes side reactions, particularly for sterically hindered residues like arginine.

Solvent and Reagent Selection

The use of DMF as the primary solvent ensures high solubility of Fmoc-amino acids, whereas DIC/Oxyma coupling agents reduce racemization compared to traditional carbodiimides.

Cleavage Cocktail Adjustments

Incorporating phenol and TIPS in the TFA-based cleavage mixture suppresses side reactions (e.g., oxidation of methionine) and enhances global deprotection efficiency .

Chemical Reactions Analysis

TFA-Induced Structural Destabilization and Aggregation

Melittin’s α-helical conformation becomes destabilized in the presence of TFA, leading to thermally induced aggregation. Key observations include:

  • Mechanism : TFA disrupts electrostatic interactions between melittin’s C-terminal amide and partner proteins (e.g., centrin), enabling peptide aggregation at elevated temperatures .

  • Spectroscopic Evidence :

    • Fourier-transform infrared (FTIR) spectroscopy shows TFA perturbs melittin’s 3<sub>10</sub>-helix (1643 cm<sup>−1</sup>) and antiparallel β-sheet (1685 cm<sup>−1</sup>) regions during thermal denaturation .

    • Two-dimensional infrared (2D IR) correlation spectroscopy reveals sequential structural changes: arginine side-chain perturbations → aggregation (1619 cm<sup>−1</sup>) → helical destabilization .

Table 1: Thermal Aggregation Parameters

Molar Ratio (Centrin:Melittin:TFA)Dominant Structural ChangeTemperature RangeTechnique
1:2:203<sub>10</sub>-helix → β-sheet transition5–95°CFTIR/2D IR
1:1:10Aggregation precedes helix loss5–95°CFTIR

Solvent Interactions and Denaturation

TFA’s low boiling point and strong acidity influence melittin’s solvation dynamics:

  • Complex Formation : Deprotonated TFA (CF<sub>3</sub>COO<sup>−</sup>) interacts with positively charged N-termini and secondary amides, altering FTIR spectra (e.g., 1572 cm<sup>−1</sup> for arginine-TFA complexes) .

  • Denaturation Effects :

    • TFA reduces melittin’s α-helical content by 18% in aqueous solutions compared to trifluoroethanol (TFE) .

    • Hydrophobic collapse and β-sheet formation dominate at >30% TFA concentrations .

Impact on Proteolytic Reactions

TFA-treated melittin exhibits altered susceptibility to proteolysis:

  • FTIR Monitoring : TFA increases absorbance at 1670–1650 cm<sup>−1</sup> (amide I band), correlating with protease accessibility .

  • Hydrolysis Kinetics : Cleavage rates decrease by 40% in TFA-containing buffers due to stabilized β-sheet aggregates .

Structural Analogues and TFA Sensitivity

Modifications to melittin’s sequence alter TFA interactions:

  • Analogue PA-3 (Leu6Ala/Leu13Ala): Reduced TFA-induced aggregation due to diminished hydrophobic core stability .

  • Analogue PA-4 (N-terminal truncation): Enhanced helical stability in TFA (12% higher α-helix content than native melittin) .

Scientific Research Applications

Antimicrobial Applications

Melittin exhibits potent antimicrobial properties, making it a candidate for treating infections caused by bacteria, fungi, and viruses.

  • Bacterial Infections : Melittin has been shown to disrupt the membranes of various pathogenic bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Studies indicate that melittin can reduce biofilm formation and enhance the efficacy of conventional antibiotics against resistant strains . For example, in combination with antibiotics like nisin, melittin demonstrated synergistic effects that increased bactericidal activity .
  • Fungal Infections : Research has indicated that melittin can inhibit Candida albicans at lower concentrations than traditional antifungal agents like Amphotericin B. It appears to trigger apoptosis in fungal cells through reactive oxygen species pathways .
  • Viral Infections : Melittin has also shown antiviral activity against non-enveloped viruses such as enterovirus and coxsackievirus. In vitro studies revealed that melittin could reduce viral titers and cytopathic effects in infected cells . Notably, animal models demonstrated its potential against H1N1 influenza virus infections .

Cancer Therapeutics

Melittin's ability to selectively disrupt cancer cell membranes positions it as a promising agent in oncology.

  • Targeted Drug Delivery : Recent studies have focused on designing melittin conjugates that are targeted specifically to cancer cells. For instance, conjugates utilizing folic acid as a targeting agent have shown effectiveness against cervical cancer cell lines such as HeLa and MCF-7. These conjugates not only exhibited anticancer properties but also displayed antioxidant activity while minimizing hemolytic effects .
  • Mechanisms of Action : Melittin induces cell death in cancer cells through membrane disruption and apoptosis. Its amphipathic nature allows it to integrate into lipid bilayers, leading to pore formation and subsequent cell lysis . The development of redox-responsive melittin conjugates enhances its therapeutic index by ensuring selective release of the active peptide within the tumor microenvironment .

Drug Delivery Systems

The incorporation of melittin into drug delivery systems enhances the efficacy of therapeutic agents.

  • Hydrogel Systems : Melittin has been incorporated into hydrogels for localized delivery in wound healing applications. In one study, melittin-loaded hydrogels significantly reduced bioluminescence from Pseudomonas aeruginosa biofilms in infected wounds when used in conjunction with other antibiotics like tobramycin .
  • Plasmid Delivery : Innovative approaches have utilized plasmid vectors expressing melittin to combat infections in animal models. For instance, aerosol administration of plasmids containing melittin genes led to increased survival rates in mice infected with methicillin-resistant Staphylococcus aureus (MRSA) .

Case Studies and Research Findings

StudyApplicationKey Findings
Structural AnalysisInvestigated the effects of TFA on melittin's structure; found increased helicity upon interaction with centrin.
Antimicrobial ActivityDemonstrated melittin's effectiveness against biofilms and resistant bacterial strains.
Cancer TherapyDeveloped targeted melittin conjugates for cervical cancer; showed significant cytotoxicity against cancer cell lines.

Mechanism of Action

Melittin exerts its effects primarily through membrane disruption. It interacts with lipid bilayers, causing pore formation and membrane permeabilization. This leads to cell lysis and death. Additionally, melittin can induce apoptosis through reactive oxygen species-mediated pathways and inhibit key enzymes and signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

Key Properties :

  • Sequence : GIGAVLKVLTTGLPALISWIKRKRQQ-NH₂ (C-terminally amidated) .
  • Molecular Formula : C₁₃₁H₂₂₉N₃₉O₃₁ (free acid) with trifluoroacetate counterion .
  • Molecular Weight : 2846.5 g/mol .
  • Purity : Available commercially at 80–99% purity, with >95% purity recommended for experimental use .
  • Mechanism : Self-assembles into tetramers on membranes, inducing pore formation via hydrophobic interactions (residues 1–20) and electrostatic interactions (C-terminal cationic residues) .

Comparison with Cecropin-Melittin Hybrid Peptides

Example : Cecropin A (1-7)-Melittin A (2-9) amide trifluoroacetate salt (CAS 157606-25-2).

Parameter Melittin (TFA) Cecropin-Melittin Hybrid
Structure Single peptide Hybrid of Cecropin A (1–7) and Melittin (2–9)
Molecular Formula C₁₃₁H₂₂₉N₃₉O₃₁ C₈₉H₁₅₂N₂₂O₁₅
Molecular Weight 2846.5 g/mol 1770.3 g/mol
Activity Hemolytic, cytotoxic Broad-spectrum antimicrobial, antimalarial
Selectivity Low (non-selective) High (minimal hemolysis)

Key Findings :
The hybrid peptide retains melittin’s membrane-disruptive properties but reduces toxicity by incorporating Cecropin A’s antimicrobial motifs. Unlike melittin, it shows negligible hemolysis, making it suitable for therapeutic applications .

Comparison with Trp-Substituted Melittin Analogs

Example : DapAMCA-substituted melittin (MELFL) .

Parameter Melittin (TFA) MELFL
Modification Native sequence Trp19 replaced with DapAMCA
Helical Stability α-helical Enhanced α-helix stability
Hemolytic Activity High (EC₅₀ ~2 μM) Reduced (5-fold lower toxicity)
Selectivity Index (SI) Low 5-fold improvement
Applications Cytotoxicity studies Fluorescence tracking, nuclear-targeted therapy

Key Findings :
Substitution of Trp19 with the fluorescent DapAMCA stabilizes melittin’s helical structure, improves cancer cell selectivity, and enables real-time cellular tracking. This modification shifts its mechanism from pore formation to nuclear/nucleolar targeting .

Comparison with Other Trifluoroacetate Salts

Example : N-Methylaniline Trifluoroacetate (CAS 29885-95-8) .

Parameter Melittin (TFA) N-Methylaniline TFA
Chemical Class Peptide salt Organic amine salt
Molecular Formula C₁₃₁H₂₂₉N₃₉O₃₁ C₉H₁₀F₃NO₂
Applications Biomedical research Solvent, catalyst in organic synthesis
Toxicity Cytotoxic Irritant (handled with PPE)

Key Findings :
Unlike melittin, N-Methylaniline TFA lacks bioactive properties and is primarily used in chemical synthesis. Both share trifluoroacetate as a counterion, but their biological roles differ entirely.

Comparison with Different Counterion Forms of Melittin

Melittin is often purified with TFA counterions, but alternative salts (e.g., chloride, acetate) exist.

Parameter Melittin (TFA) Melittin (Chloride Salt)
Counterion Impact May interfere with FTIR spectra (amide II band shifts) Less interference in spectroscopy
Purity 50–80% peptide content Higher peptide content achievable
Solubility High in aqueous buffers Similar solubility

Key Findings : Trifluoroacetate counterions can affect structural analyses (e.g., FTIR) due to strong hydrogen bonding with the peptide backbone. Chloride salts are preferred for spectroscopic studies requiring minimal interference .

Biological Activity

Melittin, a prominent peptide derived from bee venom, has garnered significant attention due to its diverse biological activities. The free acid form of melittin, specifically in its trifluoroacetate salt form, has shown promising potential in various therapeutic applications, particularly in cancer treatment and antimicrobial activities. This article delves into the biological activity of melittin (free acid) trifluoroacetate, summarizing key research findings, case studies, and relevant data.

Overview of Melittin

Melittin is a 26-amino acid peptide known for its potent biological effects, including antitumor , antiviral , and anti-inflammatory properties. Its mechanism of action is primarily attributed to its ability to disrupt cellular membranes, leading to cell lysis and apoptosis in target cells. However, melittin's clinical use has been limited due to its hemolytic activity and non-specific cytotoxicity at higher concentrations.

Antitumor Activity

Recent studies have highlighted melittin's effectiveness against various cancer cell lines. The following table summarizes significant findings regarding its antitumor effects:

Study ReferenceCancer TypeConcentration (µg/mL)Observed Effects
Cervical Cancer15.6 - 62.5Disruption of cancer cell membranes; increased cytotoxicity over time.
Hepatocellular Carcinoma0.5 - 32Induced apoptosis and inhibited metastasis and migration.
Colon Cancer1 - 10Synergistic effects with epirubicin; significant tumor growth inhibition in vivo.

In a study focusing on cervical cancer, melittin conjugates demonstrated a two-fold increase in biological activity over 24 hours, showcasing its potential for prolonged therapeutic effects . Additionally, melittin was found to inhibit angiogenesis and induce necrosis in tumor tissues .

Melittin exerts its biological effects through several mechanisms:

  • Membrane Disruption : Melittin interacts with lipid bilayers, leading to pore formation and subsequent cell lysis.
  • Inflammatory Response : It activates the NLRP3 inflammasome, resulting in the release of pro-inflammatory cytokines like IL-1β .
  • Apoptosis Induction : Melittin promotes apoptotic pathways through caspase activation and mitochondrial dysfunction .

Antimicrobial Activity

Melittin exhibits broad-spectrum antimicrobial properties against bacteria, fungi, and viruses. The following table outlines its antimicrobial efficacy:

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Observed Effects
Bacteria0.041 - 2.626Rapid bactericidal effect; membrane destabilization.
FungiVariableInhibition of fungal growth through membrane disruption.
VirusesVariableInactivation of enveloped viruses by disrupting viral membranes .

Research indicates that melittin's antimicrobial action is mediated by its ability to penetrate microbial membranes, leading to cell death without significant hemolytic activity when modified appropriately .

Case Studies

  • Combination Therapy with Plasma Treatment : A study investigated the synergistic effects of melittin combined with plasma treatment on melanoma and breast cancer cells. The combination reduced the effective dose of melittin required for cytotoxicity while enhancing overall therapeutic efficacy .
  • N-terminal Fatty Acid Modification : Researchers developed new melittin analogs with N-terminal fatty acid modifications that exhibited improved antimicrobial activity and reduced hemolytic effects compared to native melittin . These modifications enhanced proteolytic stability and broadened the therapeutic applicability of melittin derivatives.

Q & A

Q. What strategies validate the environmental persistence of trifluoroacetate in Melittin waste streams?

  • Methodological Answer : Deploy ion chromatography coupled with conductivity detection (IC-CD) to quantify trifluoroacetate in lab wastewater. Compare degradation rates under UV/H₂O₂ advanced oxidation vs. microbial remediation (e.g., Rhodococcus spp.). Reference NIST-certified TFA standards (CAS 76-05-1) for calibration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.